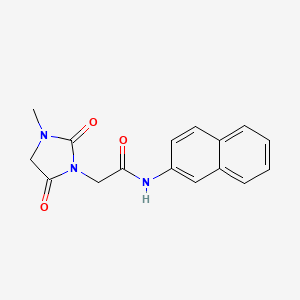![molecular formula C17H19F2N3O B5493165 N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5493165.png)
N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine, also known as DFP-10825, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of piperidine compounds and has been studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine exerts its therapeutic effects by selectively inhibiting the activity of specific enzymes and receptors that are involved in the disease progression. For example, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and is overexpressed in cancer cells. By inhibiting PARP, N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine can induce DNA damage and cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine has been shown to have a wide range of biochemical and physiological effects, depending on the disease being studied. In cancer, it induces DNA damage and cell death in cancer cells, while sparing normal cells. In Alzheimer's disease, it inhibits the activity of beta-secretase, an enzyme that produces amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. In Parkinson's disease, it inhibits the activity of monoamine oxidase-B (MAO-B), an enzyme that breaks down dopamine, a neurotransmitter that is depleted in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine has several advantages for lab experiments, including its high purity, stability, and selectivity. However, it also has some limitations, such as its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine, including:
1. Further preclinical studies to evaluate its efficacy and safety in various diseases.
2. Clinical trials to evaluate its therapeutic potential in humans.
3. Development of new formulations to improve its solubility and bioavailability.
4. Identification of new targets for N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine in various diseases.
5. Combination therapy with other drugs to enhance its therapeutic effects.
In conclusion, N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine is a promising small molecule that has shown potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in humans.
Métodos De Síntesis
N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-methylpyrrole-2-carboxylic acid followed by the addition of piperidine and subsequent purification steps. The final product is a white crystalline powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has shown promising results in preclinical studies as a potent inhibitor of various enzymes and receptors that play a key role in the progression of these diseases.
Propiedades
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(4-methyl-1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c1-11-7-16(20-9-11)17(23)22-6-2-3-13(10-22)21-12-4-5-14(18)15(19)8-12/h4-5,7-9,13,20-21H,2-3,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGMDGSZVBWPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B5493083.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5493084.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-ethylbenzamide](/img/structure/B5493092.png)
![5,6-dichloro-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5493101.png)
![1-{6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5493108.png)
![N-(3-methoxypropyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5493113.png)

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)
![6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B5493170.png)
![4-[(dimethylamino)methyl]-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-4-azepanol](/img/structure/B5493174.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)